molecular formula C20H16N2O2 B13748233 2,5-Dibenzoyl-1,4-phenylenediamine CAS No. 38869-82-8

2,5-Dibenzoyl-1,4-phenylenediamine

Cat. No.: B13748233
CAS No.: 38869-82-8
M. Wt: 316.4 g/mol
InChI Key: KHEYSIXPWQEYOU-UHFFFAOYSA-N
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Description

2,5-Dibenzoyl-1,4-phenylenediamine is an organic compound with the molecular formula C20H16N2O2. It is a significant material in the synthesis of extended lattice compounds with a centrosymmetric system and is also used in the preparation of electron-transport materials . This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzoyl-1,4-phenylenediamine typically involves the reaction of 2,5-diaminotoluene with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzoyl-1,4-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2,5-Dibenzoyl-1,4-phenylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibenzoyl-1,4-phenylenediamine involves its interaction with molecular targets and pathways within cells. The compound can act as an electron donor or acceptor, facilitating electron transport processes. It may also interact with enzymes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structural properties play a crucial role in its activity .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibenzoyl-1,4-phenylenediamine stands out due to its unique benzoyl groups, which enhance its electron-transport capabilities and make it suitable for specialized applications in materials science and electronics. Its ability to form extended lattice structures also distinguishes it from other similar compounds .

Properties

CAS No.

38869-82-8

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(2,5-diamino-4-benzoylphenyl)-phenylmethanone

InChI

InChI=1S/C20H16N2O2/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2

InChI Key

KHEYSIXPWQEYOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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